

GNF362 supplier and for research use information

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Compound of Interest		
Compound Name:	GNF362	
Cat. No.:	B10776100	Get Quote

GNF362: A Technical Guide for Researchers

For Research Use Only

This guide provides an in-depth overview of **GNF362**, a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb). It is intended for researchers, scientists, and drug development professionals interested in utilizing **GNF362** for in vitro and in vivo studies related to immunology, oncology, and neurobiology.

Product Information

GNF362 is a small molecule inhibitor primarily targeting Itpkb, a key enzyme in the inositol phosphate signaling pathway. By inhibiting Itpkb, **GNF362** modulates intracellular calcium levels, impacting various cellular processes, most notably in lymphocytes.

Suppliers

GNF362 is available for research purposes from various chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.



Supplier	Catalog Number	Purity	Formulation
MedchemExpress	HY-126750	99.86%	Solid or in DMSO
Cayman Chemical	17691	≥98%	Solid
Selleck Chemicals	S7598	>99%	Solid

Chemical Properties

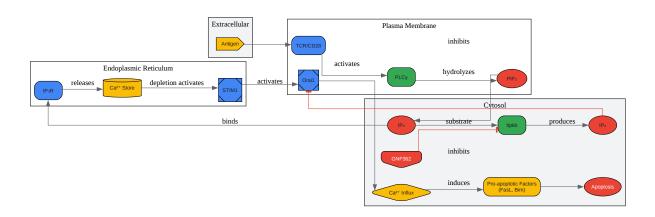
Property	Value
CAS Number	1003019-41-7
Molecular Formula	C22H21F3N6
Molecular Weight	426.4 g/mol
Solubility	Soluble in DMSO, Ethanol, and Methanol

Mechanism of Action and Signaling Pathway

GNF362 exerts its effects by inhibiting the enzymatic activity of Itpkb. Itpkb is responsible for the phosphorylation of inositol 1,4,5-trisphosphate (IP₃) to inositol 1,3,4,5-tetrakisphosphate (IP₄). By blocking this conversion, **GNF362** leads to an accumulation of IP₃ and a reduction in IP₄.

The primary consequence of Itpkb inhibition is the enhancement of store-operated calcium entry (SOCE). In lymphocytes, antigen receptor stimulation triggers the production of IP₃, which binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored calcium. The depletion of ER calcium stores is sensed by STIM1, which then activates Orai1 channels in the plasma membrane, leading to a sustained influx of extracellular calcium. The product of Itpkb, IP₄, acts as a negative regulator of this process. Therefore, by reducing IP₄ levels, **GNF362** removes this brake on calcium signaling, resulting in augmented and prolonged intracellular calcium concentrations. This sustained calcium signaling, in turn, can induce apoptosis in activated T cells, a key mechanism for its therapeutic potential in autoimmune diseases.





GNF362 Signaling Pathway

Quantitative Data

GNF362 has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.

In Vitro Activity



Parameter	Target	Value	Assay	Reference
IC50	Itpkb	9 nM	Kinase Glo	
IC50	Itpka	20 nM	Kinase Glo	
IC ₅₀	Itpkc	19 nM	Kinase Glo	
EC50	Calcium Response	12 nM	FLIPR (B cells)	

In Vivo Efficacy

Animal Model	Disease	Dosing Regimen	Key Findings	Reference
Rat	Antigen-Induced Arthritis	6 or 20 mg/kg, oral, twice daily	Significant inhibition of joint swelling. Reduced inflammatory cell infiltrate and joint damage at 20 mg/kg.	
Mouse	T-cell Development	3, 10, or 25 mg/kg, oral, twice daily for 9 days	Dose-dependent reduction in the percentage of CD4+ T cells in the thymus.	
Rat	Antigen-Induced Arthritis	20 mg/kg, oral, daily	265-fold reduction in antibody titers to mBSA. 47% reduction in knee swelling.	_

Experimental Protocols



The following are representative protocols for key experiments involving **GNF362**. Researchers should optimize these protocols for their specific experimental systems.

Kinase Glo Assay for Itpkb Inhibition

This protocol is adapted from Miller et al., 2015.

Objective: To determine the IC50 of GNF362 against Itpkb.

Materials:

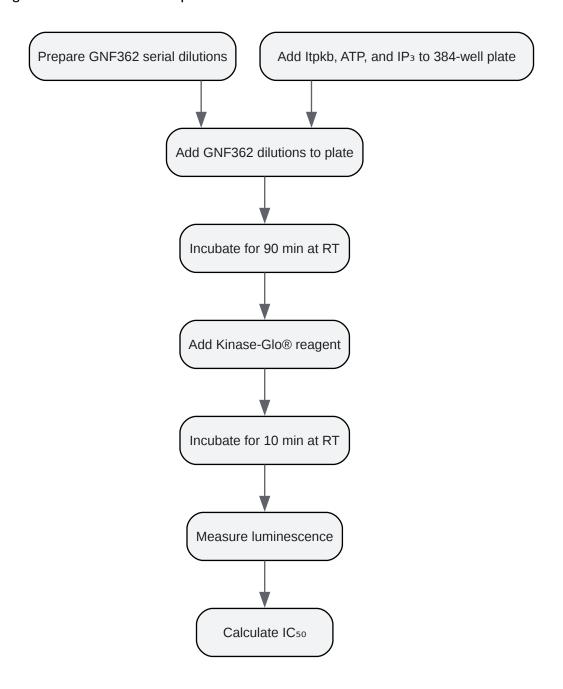
- · Purified Itpkb enzyme
- GNF362
- ATP
- IP₃ (substrate)
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare a serial dilution of GNF362 in DMSO.
- In a 384-well plate, add Itpkb enzyme, ATP, and IP₃ to each well.
- Add the GNF362 dilutions to the wells. Include a DMSO-only control.
- Incubate the plate at room temperature for 90 minutes.
- Add Kinase-Glo® reagent to each well according to the manufacturer's instructions.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.



- · Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **GNF362** concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.



Kinase Glo Assay Workflow

FLIPR Calcium Assay



This protocol is a general guide based on methodologies described for **GNF362**.

Objective: To measure the effect of **GNF362** on intracellular calcium mobilization in lymphocytes.

Materials:

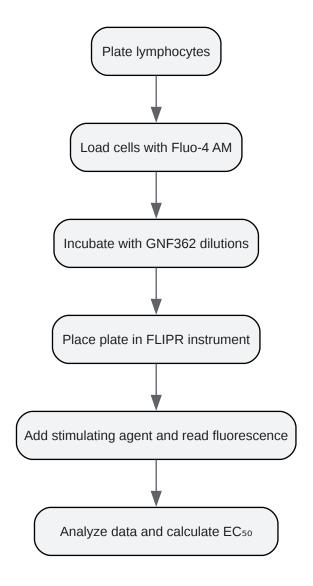
- Lymphocytes (e.g., primary B cells or T cells)
- GNF362
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Stimulating agent (e.g., anti-IgM for B cells, anti-CD3/CD28 for T cells)
- 384-well black-walled, clear-bottom plates
- FLIPR® instrument (Molecular Devices)

Procedure:

- Plate lymphocytes in 384-well plates.
- Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
- Add the loading buffer to the cells and incubate for 1 hour at 37°C.
- During incubation, prepare a serial dilution of **GNF362**.
- After incubation, add the GNF362 dilutions to the cells and incubate for a further 15-30 minutes.
- Place the plate in the FLIPR instrument.
- Initiate reading and add the stimulating agent to the wells.



- Monitor the change in fluorescence over time to determine the calcium flux.
- Analyze the data to determine the EC₅₀ of GNF362.



FLIPR Calcium Assay Workflow

T-cell Apoptosis Assay by Flow Cytometry

This protocol is based on the findings that GNF362 induces T-cell apoptosis.

Objective: To quantify **GNF362**-induced apoptosis in activated T cells.

Materials:

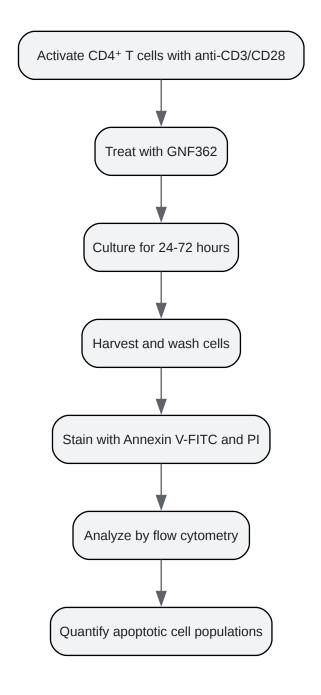


- Primary CD4+ T cells
- GNF362
- Anti-CD3 and anti-CD28 antibodies
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Isolate primary CD4+ T cells.
- Activate the T cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of GNF362 or a DMSO control.
- Culture the cells for 24-72 hours.
- · Harvest the cells and wash with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and PI to the cells according to the kit manufacturer's protocol.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry.
- Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).





T-cell Apoptosis FACS Workflow

Research Applications

GNF362 has been investigated in several research areas, primarily focusing on its immunomodulatory properties.

 Autoimmune Diseases: By promoting the apoptosis of activated T cells, GNF362 has shown efficacy in preclinical models of rheumatoid arthritis. This suggests its potential as a tool to



study T-cell-mediated autoimmune disorders.

- Graft-versus-Host Disease (GVHD): The ability of GNF362 to selectively delete alloreactive T cells makes it a valuable research tool for investigating novel therapeutic strategies for GVHD.
- Neuroinflammation: While less explored, the role of Itpkb and calcium signaling in neuronal function suggests that GNF362 could be used to investigate the impact of this pathway in neuroinflammatory and neurodegenerative conditions.

Conclusion

GNF362 is a powerful research tool for investigating the Itpkb signaling pathway and its role in various physiological and pathological processes. Its ability to modulate calcium signaling and induce T-cell apoptosis provides a unique mechanism for studying immune regulation and developing novel therapeutic strategies for autoimmune diseases and other inflammatory conditions. Researchers using **GNF362** should carefully consider its selectivity profile and optimize experimental conditions to ensure reliable and reproducible results.

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